molecular formula C12H14MgO12 B12056246 (+)-Magnesium L-ascorbate

(+)-Magnesium L-ascorbate

Cat. No.: B12056246
M. Wt: 374.54 g/mol
InChI Key: AIOKQVJVNPDJKA-GVKKNTFRSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Magnesium L-ascorbate is a magnesium salt of L-ascorbic acid, commonly known as vitamin C. This compound combines the antioxidant properties of L-ascorbic acid with the essential mineral magnesium, which plays a crucial role in numerous physiological processes. The compound is often used in dietary supplements to provide both vitamin C and magnesium, contributing to overall health and well-being.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-Magnesium L-ascorbate can be synthesized by reacting L-ascorbic acid with a magnesium source, such as magnesium oxide or magnesium carbonate. The reaction typically occurs in an aqueous solution, where L-ascorbic acid is dissolved in water, and the magnesium source is gradually added. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of magnesium oxide or magnesium carbonate to an aqueous solution of L-ascorbic acid under constant stirring. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity. The final product is then filtered, dried, and packaged for use in dietary supplements and other applications.

Chemical Reactions Analysis

Types of Reactions

(+)-Magnesium L-ascorbate undergoes several types of chemical reactions, including:

    Oxidation: L-ascorbic acid can be oxidized to dehydroascorbic acid, a reversible reaction that plays a role in its antioxidant activity.

    Reduction: Dehydroascorbic acid can be reduced back to L-ascorbic acid in the presence of reducing agents.

    Substitution: The magnesium ion can participate in substitution reactions, where it is replaced by other metal ions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen. The reaction typically occurs in aqueous solutions at room temperature.

    Reduction: Reducing agents such as glutathione or dithiothreitol can facilitate the reduction of dehydroascorbic acid back to L-ascorbic acid.

    Substitution: Metal ion exchange reactions can occur in the presence of chelating agents or competing metal ions.

Major Products Formed

    Oxidation: Dehydroascorbic acid.

    Reduction: L-ascorbic acid.

    Substitution: Various metal ascorbates, depending on the substituting metal ion.

Scientific Research Applications

Chemistry

In chemistry, (+)-Magnesium L-ascorbate is used as a reducing agent and an antioxidant. Its ability to donate electrons makes it valuable in redox reactions and in protecting other compounds from oxidative damage.

Biology

In biological research, this compound is studied for its role in cellular metabolism and its effects on oxidative stress. It is used to investigate the mechanisms of vitamin C transport and utilization in cells.

Medicine

Medically, this compound is explored for its potential benefits in preventing and treating conditions associated with oxidative stress, such as cardiovascular diseases and certain cancers. Its dual role in providing vitamin C and magnesium makes it a valuable compound in nutritional therapy.

Industry

In the food and beverage industry, this compound is used as a preservative and a nutrient fortifier. It helps maintain the freshness and nutritional value of products by preventing oxidation.

Mechanism of Action

(+)-Magnesium L-ascorbate exerts its effects through several mechanisms:

    Antioxidant Activity: L-ascorbic acid donates electrons to neutralize free radicals, reducing oxidative stress and preventing cellular damage.

    Enzyme Cofactor: L-ascorbic acid acts as a cofactor for several enzymes involved in collagen synthesis, neurotransmitter production, and other metabolic processes.

    Magnesium Role: Magnesium is essential for numerous biochemical reactions, including ATP synthesis, DNA replication, and protein synthesis. It also stabilizes cellular membranes and supports muscle and nerve function.

Comparison with Similar Compounds

Similar Compounds

    Sodium L-ascorbate: A sodium salt of L-ascorbic acid, used similarly as an antioxidant and a dietary supplement.

    Calcium L-ascorbate: A calcium salt of L-ascorbic acid, providing both vitamin C and calcium.

    Potassium L-ascorbate: A potassium salt of L-ascorbic acid, used for its antioxidant properties and as a potassium supplement.

Uniqueness

(+)-Magnesium L-ascorbate is unique due to its combination of vitamin C and magnesium, offering the benefits of both nutrients in a single compound. This dual functionality makes it particularly valuable in addressing deficiencies and supporting overall health.

Properties

Molecular Formula

C12H14MgO12

Molecular Weight

374.54 g/mol

IUPAC Name

magnesium;(2S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate

InChI

InChI=1S/2C6H8O6.Mg/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m11./s1

InChI Key

AIOKQVJVNPDJKA-GVKKNTFRSA-L

Isomeric SMILES

C([C@H]([C@H]1C(=C(C(=O)O1)O)[O-])O)O.C([C@H]([C@H]1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2]

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.